molecular formula C16H20O3 B12319091 2-(2-Ethyl-benzoyl)-cyclohexanecarboxylic acid

2-(2-Ethyl-benzoyl)-cyclohexanecarboxylic acid

Cat. No.: B12319091
M. Wt: 260.33 g/mol
InChI Key: TVZQNSPGNBIDLO-UHFFFAOYSA-N
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Description

CIS-2-(2-ETHYLBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID is an organic compound with the molecular formula C16H20O3. It is a chiral molecule, meaning it has non-superimposable mirror images, and is often used in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CIS-2-(2-ETHYLBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID typically involves the reaction of 2-ethylbenzoyl chloride with cyclohexane-1-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of CIS-2-(2-ETHYLBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

CIS-2-(2-ETHYLBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

CIS-2-(2-ETHYLBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CIS-2-(2-ETHYLBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    TRANS-2-(2-ETHYLBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID: A stereoisomer with different spatial arrangement of atoms.

    2-(2-ETHYLBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID: Without the cis configuration, leading to different chemical properties.

Uniqueness

CIS-2-(2-ETHYLBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to its specific chiral configuration, which can result in different reactivity and interactions compared to its trans isomer or other similar compounds. This uniqueness can be exploited in various chemical syntheses and applications .

Properties

IUPAC Name

2-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-2-11-7-3-4-8-12(11)15(17)13-9-5-6-10-14(13)16(18)19/h3-4,7-8,13-14H,2,5-6,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZQNSPGNBIDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)C2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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